molecular formula C17H17N3O3 B3020737 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170599-55-9

1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B3020737
CAS RN: 1170599-55-9
M. Wt: 311.341
InChI Key: FORNZCSIIKIXHH-UHFFFAOYSA-N
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Description

The compound 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a novel molecule that appears to be related to a class of tetrahydroquinoline derivatives. These derivatives are of significant interest due to their potential biological activities, which include antitumor, cytotoxic, and antibacterial properties. The compound is likely to possess similar properties due to the presence of the tetrahydroquinoline core and substituted phenyl groups.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves multi-component reactions, as seen in the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines (DM series) . These reactions typically include aniline derivatives, benzaldehydes, and isoeugenol. The synthesis of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues also involves the use of synthetic grade reagents and solvents, with characterization performed using techniques such as Thin layer chromatography, Melting point, Infrared spectroscopy, Proton NMR spectrometry, and Mass spectrometry . These methods are likely applicable to the synthesis and analysis of 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the ring. The substitution patterns on the tetrahydroquinoline core and the phenyl ring can significantly influence the biological activity of these compounds. Spectroscopic techniques such as Infrared spectroscopy and Proton NMR spectrometry are essential for confirming the structure of these molecules .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including interactions with activated alkynes. For instance, 1-(p-Methoxyphenyl)tetrazolyl-substituted 6,7-dimethoxy(6,7-methylenedioxy)-1,2,3,4-tetrahydroisoquinolines can form tetrazolyl-substituted azocines in high yields when reacted with activated alkynes . These types of reactions could potentially be used to further modify the structure of 1-(2-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea to enhance its biological activity or to create new derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives, such as melting points and solubility, are influenced by their specific structural features. The melting points of these compounds can range widely, and their solubility in various solvents can affect their biological activity and pharmacokinetic properties. The Rf values obtained from Thin layer chromatography can provide insights into the polarity and behavior of these compounds during separation processes . These properties are crucial for understanding the behavior of the compounds in biological systems and for their formulation into potential pharmaceuticals.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-15-5-3-2-4-14(15)20-17(22)18-12-7-8-13-11(10-12)6-9-16(21)19-13/h2-5,7-8,10H,6,9H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORNZCSIIKIXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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